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Compound of Interest |

1-Hexanol, 6,6"-oxybis[2,2-
Compound Name:
dimethyl-
CAS No.: 300762-25-8
Cat. No.: B1663465
. J

Detailed Application Note and Protocol: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

PART 1: OVERVIEW & COMPOUND PROFILE
Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also known in literature as
ESP24232 or Hydrocarbon Chain Derivative 1, is a symmetric, long-chain ether diol. It belongs
to a class of gem-dimethyl substituted hydrocarbon diols developed to modulate lipid
metabolism.

This compound functions as an inhibitor of lipid synthesis (IC50 ~ 11 uM).[1] Structurally, it
consists of two 2,2-dimethyl-1-hexanol units linked by an ether bridge at the terminal (omega)
carbon (C6). It is a structural analog of Bempedoic Acid (ETC-1002), sharing the core
mechanistic principle of targeting hepatic lipid biosynthesis enzymes (e.g., ATP Citrate Lyase)
or regulating lipid metabolism via amphipathic hydrocarbon chain interactions.

Chemical Identity
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Property Detail

6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-

dimethylhexan-1-ol

IUPAC Name

Bis(6-hydroxy-5,5-dimethylhexyl) ether;
Common Name

ESP24232
CAS Number 300762-25-8
Molecular Formula C16H3403
Molecular Weight 274.44 g/mol

Soluble in DMSO, Ethanol, Chloroform;

Solubility ) ) ]
Practically insoluble in Water.

Colorless to pale yellow viscous oil or low-
Appearance _ ,
melting solid.

PART 2: SYNTHESIS PROTOCOL (Convergent
Route)

Objective: Synthesize high-purity (>98%) ESP24232 using a convergent Williamson ether
synthesis strategy, avoiding toxic di-haloalkane byproducts. Basis: Adapted from the kilogram-
scale process described by Yang, Oniciu, et al. (2004).

Synthetic Strategy Diagram

The synthesis relies on constructing the C6 gem-dimethyl backbone first, then coupling two
units via an ether linkage.

chchchchchch
Coupled Intermediate: | _(Deprotection)
Bis-THP Ether

Final Product:
1-Hexanol, 6,6-0xybis[2,2-dimethyl-]

Click to download full resolution via product page
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Caption: Convergent synthesis pathway for ESP24232 involving the coupling of THP-protected
halide and alcohol intermediates.

Detailed Procedure
Phase 1: Backbone Construction
Step 1: Alkylation

» Reagents: Ethyl isobutyrate (1.0 eq), 1,4-Dibromobutane (3.0 eq), Lithium Diisopropylamide
(LDA, 1.1 eq), THF (anhydrous).

e Procedure:

o

Cool a solution of LDA in THF to -78°C under Nitrogen.

[¢]

Add ethyl isobutyrate dropwise. Stir for 1 hour to generate the enolate.

[¢]

Add 1,4-dibromobutane rapidly (to minimize dimerization).

o

Allow to warm to room temperature (RT) and stir overnight.

o

Quench with saturated NH4CI. Extract with Ethyl Acetate (EtOACc).[2]

[¢]

Purify by vacuum distillation to remove excess dibromide.

e Product: Ethyl 6-bromo-2,2-dimethylhexanoate.

Step 2: Reduction

¢ Reagents: Lithium Borohydride (LiBH4, 1.5 eq) or LiAIH4, Diethyl Ether or THF.

e Procedure:

o Dissolve the ester from Step 1 in anhydrous ether.

o Add LiBH4 portion-wise at 0°C.

o Reflux for 2-4 hours. Monitor by TLC (disappearance of ester).
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o Carefully quench with water/HCI (Caution: Hydrogen gas evolution).
o Extract, dry (MgS0O4), and concentrate.

e Product: 6-Bromo-2,2-dimethyl-1-hexanol.

Phase 2: Functionalization & Coupling
Step 3: Protection (THP Ether Formation)

e Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), DCM.
e Procedure:

o Dissolve bromo-alcohol in DCM. Add DHP and catalytic pTSA.

o Stir at RT for 4 hours.

o Wash with NaHCO3, dry, and concentrate.
e Product: 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound A).

Step 4: Generation of Nucleophile Partner (Compound B) Note: This step converts half of

Compound A into the alcohol partner.
* Reagents: Potassium Acetate (KOAc), DMF, then NaOH/MeOH.
» Procedure:
o React Compound A with KOAc in DMF at 80°C to displace Bromide with Acetate.
o Hydrolyze the acetate using NaOH in Methanol.
e Product: 2-((6-hydroxy-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound B).
Step 5: Williamson Ether Coupling

e Reagents: Compound A (1.0 eq), Compound B (1.0 eq), Sodium Hydride (NaH, 60%
dispersion, 2.5 eq), THF/DMF (9:1).
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e Procedure:

o

Dissolve Compound B (alcohol) in dry THF/DMF.

[¢]

Add NaH portion-wise at 0°C. Stir 30 min to form alkoxide.

[¢]

Add Compound A (bromide) dropwise.

Reflux for 12-24 hours.

[e]

o

Quench with water, extract with EtOAc.

o Intermediate: Bis-THP protected ether.

Phase 3: Deprotection & Purification[3]
e Reagents: HCI (1M), Methanol.

e Procedure:

[¢]

Dissolve the crude coupled product in Methanol.

[¢]

Add 1M HCI (aqueous) until pH < 2.

o

Stir at RT or mild reflux (40°C) for 2 hours.

Neutralize with NaHCO3. Remove methanol under vacuum.

o

Extract residue with EtOAc.

[¢]

« Purification: Silica gel column chromatography (Hexane:EtOAc gradient 80:20 to 50:50).
» Final Product: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

PART 3: ANALYTICAL CHARACTERIZATION

Confirm identity and purity using the following parameters.
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Technique Expected Signal /| Parameter

0 0.88 ppm (s, 12H, gem-dimethyls)d 3.33 ppm
(s, 4H, -CH2-OH, neopentyl)d 3.40 ppm (t, 4H, -
CH2-0O-CH2-, ether linkage)d 1.2-1.6 ppm (m,
16H, alkyl chain methylenes)

1H NMR (CDCI3)

~71.8 ppm (Ether carbons)~71.0 ppm (Alcohol
13C NMR carbons)~35.0 ppm (Quaternary carbons)~24.0
ppm (Gem-dimethyl carbons)

m/z 297.4 [M+Na]+ (ESI Positive Mode)Confirm

Mass Spectrometr
P Y parent mass 274.44 Da.

Column: C18 Reverse Phase.Mobile Phase:
ACN:Water (Gradient 50% -> 95%
ACN).Detection: ELSD or Rl (Weak UV

absorbance due to lack of chromophores).

HPLC Purity

PART 4: BIOLOGICAL ASSAY PROTOCOL

Objective: Quantify the inhibition of de novo lipid synthesis in hepatocytes. Mechanism: The
compound is activated to its CoA-thioester (likely by ACSVL1), which inhibits ATP Citrate Lyase
(ACLY), reducing the cytosolic Acetyl-CoA pool available for fatty acid and cholesterol

synthesis.

Assay Workflow Diagram
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Primary Rat Hepatocytes
or McArdle RH-7777

:

Treatment:
Compound (0.1 - 100 pM)
Incubation: 4h - 18h

:

Pulse Labeling:
Add [1,2-14C]-Acetate
(Last 2-4 hours)

:

Cell Lysis & Saponification
(KOH/EtOH, 70°C)

:

Extraction 1 (Non-Saponifiable):
Petroleum Ether -> Sterols

/

Acidification (HCI)

'

Extraction 2 (Saponifiable):
Petroleum Ether -> Fatty Acids

Scintillation Counting

(DPM Calculation)

Click to download full resolution via product page

Caption: Workflow for [14C]-Acetate incorporation assay to measure lipid synthesis inhibition.

Detailed Assay Steps
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e Cell Culture:
o Seed McArdle RH-7777 cells or primary hepatocytes in 24-well plates.
o Allow attachment overnight in DMEM + 10% FBS.

e Compound Treatment:

[e]

Wash cells with PBS.

o Add fresh media (serum-free or low-serum) containing the test compound (dissolved in
DMSO).

o Dose Range: 0.3, 1, 3, 10, 30, 100 pM.
o Control: DMSO vehicle (0.1% final).
o Positive Control: Bempedoic Acid (10-30 uM) or Gemfibrozil (100 uM).
o Incubate for 18 hours at 37°C, 5% CO2.
e Metabolic Labeling:
o Add [1,2-14C]-acetic acid (sodium salt) to each well (final activity: 1 pCi/mL).
o Incubate for an additional 4 hours.
 Lipid Extraction (Saponification Method):

Wash cells 2x with cold PBS.

(¢]

[¢]

Lyse cells in 1 mL of 15% KOH in Ethanol (v/v).

[¢]

Transfer lysate to glass tubes and heat at 85°C for 1 hour (Saponification).

[e]

Sterol Fraction: Add water and Petroleum Ether. Vortex and centrifuge. Collect organic
phase (Top) -> Cholesterol/Sterols.
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o Fatty Acid Fraction: Acidify the remaining aqueous phase with HCI (pH < 2). Add
Petroleum Ether. Vortex and centrifuge. Collect organic phase -> Fatty Acids.

o Data Analysis:

[¢]

Evaporate solvent from extracts into scintillation vials.

Add scintillation fluid and count DPM.

[e]

o

Normalize to total cellular protein (BCA assay).

Calculate % Inhibition relative to DMSO control.

[¢]

o

Determine IC50 using non-linear regression (GraphPad Prism).
Expected Results:
e |C50: Approximately 11 uM for total lipid synthesis inhibition.[1]

e Phenotype: Reduction in both sterol and fatty acid fractions, consistent with ACLY inhibition
upstream of both pathways.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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